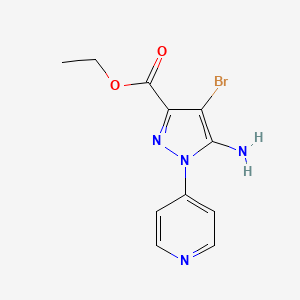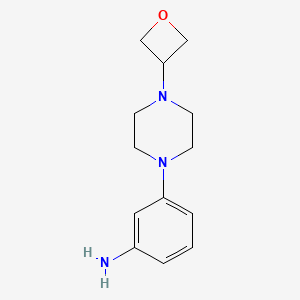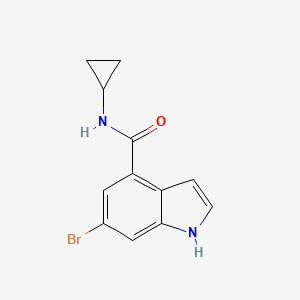
4-(2-Ethyl-hexyloxy)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethyl-hexyloxy)-phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group and an ethyl-hexyloxy substituent. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethyl-hexyloxy)-phenol typically involves the alkylation of phenol with 2-ethylhexanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 4-(2-Ethyl-hexyloxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
Chemistry: 4-(2-Ethyl-hexyloxy)-phenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the development of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an active ingredient in pharmaceutical formulations.
Industry: The compound is widely used in the cosmetics industry as a UV filter in sunscreen formulations. It helps protect the skin from harmful ultraviolet radiation by absorbing UV light.
作用機序
The mechanism of action of 4-(2-Ethyl-hexyloxy)-phenol primarily involves its ability to absorb ultraviolet radiation. The phenolic hydroxyl group and the ethyl-hexyloxy substituent contribute to its UV-absorbing properties. Upon exposure to UV light, the compound undergoes electronic transitions that dissipate the absorbed energy as heat, thereby preventing UV-induced damage to the skin.
類似化合物との比較
4-(2-Ethyl-hexyloxy)-benzophenone: Another UV filter with similar applications in sunscreens.
2-Ethylhexyl 4-methoxycinnamate: A commonly used UV filter in cosmetic formulations.
Octocrylene: A UV filter that is often used in combination with other UV absorbers to enhance sun protection.
Uniqueness: 4-(2-Ethyl-hexyloxy)-phenol is unique due to its specific chemical structure, which provides a balance of hydrophilic and lipophilic properties. This makes it an effective UV filter with good solubility in both water and oil phases, enhancing its versatility in various formulations.
特性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC名 |
4-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3 |
InChIキー |
ICYTWTCDUIQTJS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)
